molecular formula C11H12O4 B15196119 methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate CAS No. 84976-49-8

methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate

Cat. No.: B15196119
CAS No.: 84976-49-8
M. Wt: 208.21 g/mol
InChI Key: CVZUMGUZDAWOGA-UWVGGRQHSA-N
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Description

Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methoxyphenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S,3R)-3-(4-methoxyphenyl)-2-propenoic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then esterified with methanol to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-3-phenyl-oxirane-2-carboxylate: Lacks the methoxy group, leading to different reactivity and applications.

    Methyl (2S,3R)-3-(4-hydroxyphenyl)oxirane-2-carboxylate: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties and biological activity.

Uniqueness

Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to the presence of the methoxy group, which influences its reactivity and makes it suitable for specific synthetic and research applications. The methoxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in various chemical and biological contexts.

Properties

CAS No.

84976-49-8

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl (2S,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10-/m0/s1

InChI Key

CVZUMGUZDAWOGA-UWVGGRQHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Origin of Product

United States

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